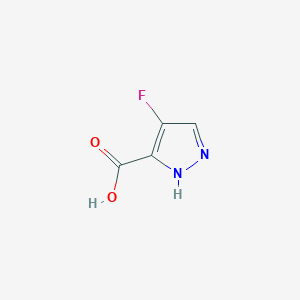
4-フルオロ-1H-ピラゾール-3-カルボン酸
概要
説明
“4-fluoro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H3FN2O2 . It is a type of pyrazole, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of fluorinated pyrazoles, such as “4-fluoro-1H-pyrazole-3-carboxylic acid”, has been the subject of many studies. A review of novel synthetic approaches to fluorinated pyrazoles that appeared in recent years is performed . A particular emphasis is devoted to a detailed consideration of reaction mechanisms .
Molecular Structure Analysis
The molecular structure of “4-fluoro-1H-pyrazole-3-carboxylic acid” is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and a carboxylic acid group . The presence of the fluorine atom in the pyrazole ring can significantly influence the properties of the compound .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-fluoro-1H-pyrazole-3-carboxylic acid”, have been studied for their reactivity in various chemical reactions . For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-1H-pyrazole-3-carboxylic acid” are influenced by its molecular structure . For example, the presence of the fluorine atom can affect the compound’s reactivity, stability, and other properties .
科学的研究の応用
抗菌作用
4-フルオロ-1H-ピラゾール-3-カルボン酸: 誘導体は、抗菌剤としての可能性を探求されています。ピラゾール環は、抗菌および抗真菌作用を持つさまざまな化合物の構成要素として知られています。 これらの誘導体は、特定の微生物経路を標的とするように設計することができ、耐性菌株に効果的な新しいクラスの抗生物質の開発につながる可能性があります .
抗炎症および鎮痛作用
ピラゾール部分は、多くの非ステロイド性抗炎症薬(NSAIDs)に見られる共通の特徴です。4-フルオロ-1H-ピラゾール-3-カルボン酸誘導体に関する研究は、安全性のプロファイルと有効性を向上させた新しいNSAIDsの発見につながる可能性があります。 さらに、これらの化合物は鎮痛作用を示し、オピオイドに関連する副作用なしに痛みを和らげる可能性があります .
抗がん研究
ピラゾール誘導体は、その抗がん特性について研究されています。 それらはキナーゼ阻害剤として作用し、癌細胞のシグナル伝達経路を阻害します4-フルオロ-1H-ピラゾール-3-カルボン酸は、腫瘍細胞を選択的に標的とし、正常な組織への損傷を最小限に抑える化合物の合成の前駆体として役立つ可能性があります .
抗糖尿病作用
ピラゾール環を含む化合物は、糖尿病の治療に有望であることが示されています。それらは、グルコース代謝に関与するアルファグルコシダーゼやジペプチジルペプチダーゼ-IVなどの酵素の阻害剤として機能する可能性があります。 4-フルオロ-1H-ピラゾール-3-カルボン酸の誘導体は、副作用の少ない新しい抗糖尿病薬の開発につながる可能性があります .
神経保護および抗うつ作用
研究によると、ピラゾール誘導体は神経保護作用を有し、神経変性疾患の治療に役立つ可能性があります。 さらに、一部の誘導体は抗うつ作用を示し、うつ病やそれに関連する気分障害のより効果的な治療法の開発に役立つ可能性があります .
農業用化学物質
ピラゾール構造は、除草剤、殺虫剤、殺菌剤などのさまざまな農薬に見られます。 4-フルオロ-1H-ピラゾール-3-カルボン酸の誘導体は、より環境に優しく、害虫をより選択的に標的とする新しい農薬を開発するために合成することができます .
作用機序
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in biochemical pathways. For example, some pyrazole derivatives are known to inhibit the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and other mediators of inflammation .
The pharmacokinetics of pyrazole derivatives, like all drugs, involves absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors including the chemical structure of the compound, the route of administration, and the patient’s physiological condition .
The action of pyrazole derivatives can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body .
Safety and Hazards
The safety and hazards associated with “4-fluoro-1H-pyrazole-3-carboxylic acid” can depend on various factors, including the specific conditions of use . For example, the compound’s Material Safety Data Sheet (MSDS) provides information on its potential hazards, safe handling procedures, and emergency response measures .
将来の方向性
The future directions for research on “4-fluoro-1H-pyrazole-3-carboxylic acid” and its derivatives could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs and other useful compounds . For example, the ever-increasing popularity of fluorinated pyrazoles in various areas of science suggests that these compounds will continue to be a focus of research in the future .
生化学分析
Biochemical Properties
4-fluoro-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 4-fluoro-1H-pyrazole-3-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 4-fluoro-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This, in turn, affects various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-fluoro-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-1H-pyrazole-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-fluoro-1H-pyrazole-3-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-fluoro-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-fluoro-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 4-fluoro-1H-pyrazole-3-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules. This localization is essential for its function, as it allows the compound to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of 4-fluoro-1H-pyrazole-3-carboxylic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, 4-fluoro-1H-pyrazole-3-carboxylic acid may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
4-fluoro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNFMBCBLMCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881668-91-3 | |
| Record name | 4-fluoro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




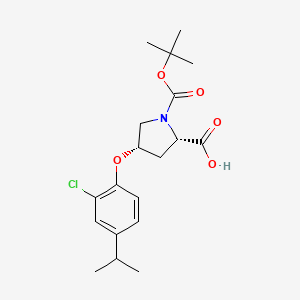
![N-[3-(2-chloroacetamido)phenyl]benzamide](/img/structure/B1441871.png)
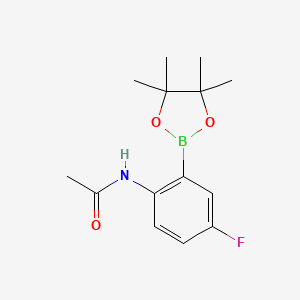
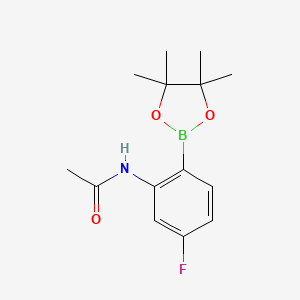
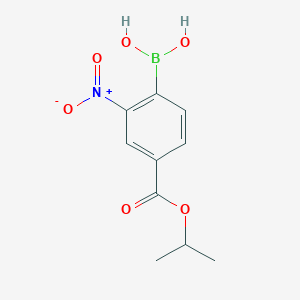
![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)
![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)
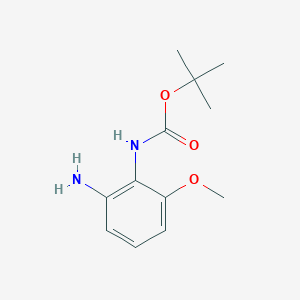
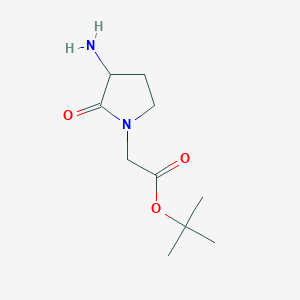
![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
